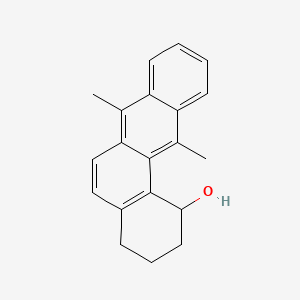
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and specific functional groups. It is known for its significant role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. These interactions are often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites and modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,2-Benzanthracene
Uniqueness
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydro structure and the presence of hydroxyl and methyl groups make it particularly interesting for various applications in research and industry.
Propriétés
Numéro CAS |
142408-13-7 |
|---|---|
Formule moléculaire |
C20H20O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol |
InChI |
InChI=1S/C20H20O/c1-12-15-7-3-4-8-16(15)13(2)19-17(12)11-10-14-6-5-9-18(21)20(14)19/h3-4,7-8,10-11,18,21H,5-6,9H2,1-2H3 |
Clé InChI |
OVZWITOOEPTMKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
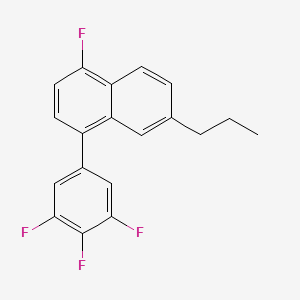
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
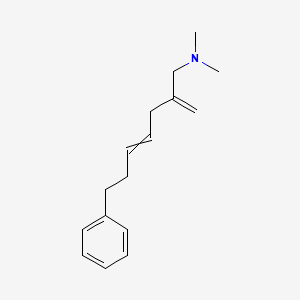
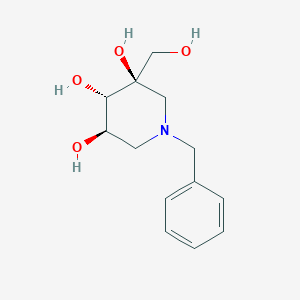
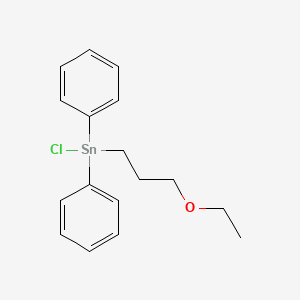

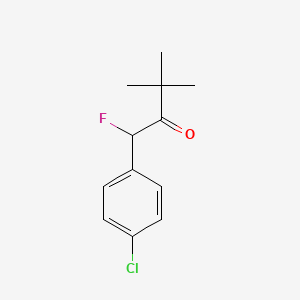
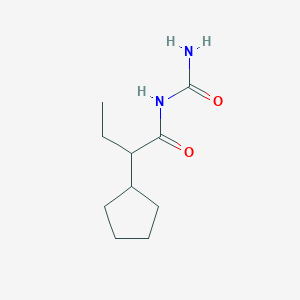

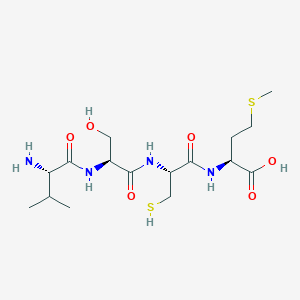
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
